molecular formula C30H40Cl2N6O4S2 B2514749 Deltasonamide 2 hydrochloride CAS No. 2448341-55-5

Deltasonamide 2 hydrochloride

Cat. No.: B2514749
CAS No.: 2448341-55-5
M. Wt: 683.71
InChI Key: XBBDRWJFBNADPL-QCWFOUSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltasonamide 2 hydrochloride is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research to study the inhibition of PDEδ, which plays a crucial role in various cellular processes.

Preparation Methods

The synthesis of Deltasonamide 2 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions and purification techniques to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Deltasonamide 2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deltasonamide 2 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Deltasonamide 2 hydrochloride exerts its effects by competitively inhibiting PDEδ, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways . The molecular targets and pathways involved include the PDEδ enzyme and the downstream signaling cascades regulated by cAMP and cGMP.

Comparison with Similar Compounds

Deltasonamide 2 hydrochloride is unique due to its high affinity and specificity for PDEδ. Similar compounds include:

These compounds share similar inhibitory properties but differ in their chemical structures and specific applications.

Properties

InChI

InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCCJNMXWIVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Cl2N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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